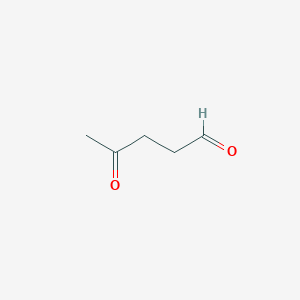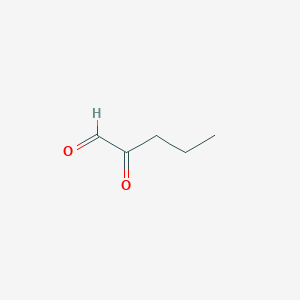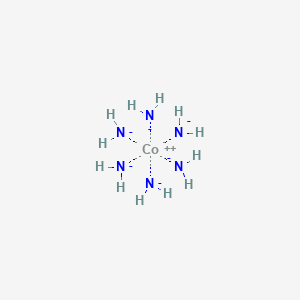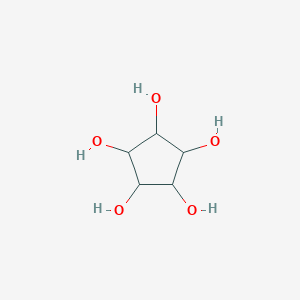
1,2,3,4,5-Cyclopentanepentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Cyclopentanepentol, also known as C5-PP, is a cyclic polyol that has gained significant interest in the scientific community due to its unique chemical structure and potential applications. C5-PP is a white crystalline solid that is soluble in water and methanol.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Cyclopentanepentol is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines. 1,2,3,4,5-Cyclopentanepentol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
1,2,3,4,5-Cyclopentanepentol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,2,3,4,5-Cyclopentanepentol can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In vivo studies have shown that 1,2,3,4,5-Cyclopentanepentol can reduce inflammation and oxidative stress in animal models of arthritis and neurodegenerative diseases. 1,2,3,4,5-Cyclopentanepentol has also been shown to enhance the growth of plants and improve crop yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4,5-Cyclopentanepentol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 1,2,3,4,5-Cyclopentanepentol can be expensive to synthesize and may require specialized equipment and expertise. In addition, 1,2,3,4,5-Cyclopentanepentol may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
For research on 1,2,3,4,5-Cyclopentanepentol include the development of novel materials, investigation of potential therapeutic applications, and further studies to understand its mechanism of action.
Métodos De Síntesis
1,2,3,4,5-Cyclopentanepentol can be synthesized through a multistep process starting from D-ribose. The synthesis method involves the protection of the hydroxyl groups, followed by the formation of a cyclic intermediate, and then deprotection of the hydroxyl groups to yield 1,2,3,4,5-Cyclopentanepentol. The yield of 1,2,3,4,5-Cyclopentanepentol can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Cyclopentanepentol has been studied for its potential applications in a variety of fields, including medicine, agriculture, and materials science. In medicine, 1,2,3,4,5-Cyclopentanepentol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's. In agriculture, 1,2,3,4,5-Cyclopentanepentol has been shown to enhance plant growth and improve crop yield. In materials science, 1,2,3,4,5-Cyclopentanepentol has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
18939-02-1 |
|---|---|
Nombre del producto |
1,2,3,4,5-Cyclopentanepentol |
Fórmula molecular |
C5H10O5 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
cyclopentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H10O5/c6-1-2(7)4(9)5(10)3(1)8/h1-10H |
Clave InChI |
XNAUSUVBDKISHM-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C1O)O)O)O)O |
SMILES canónico |
C1(C(C(C(C1O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



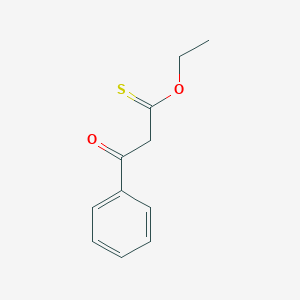
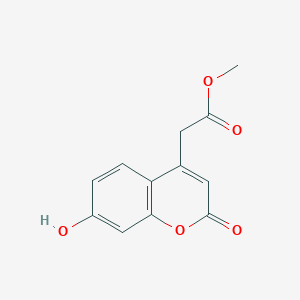
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
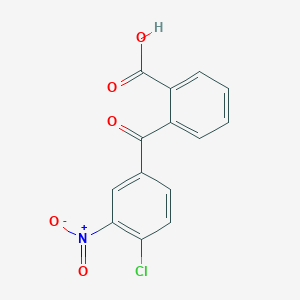
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
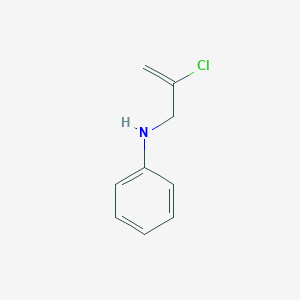
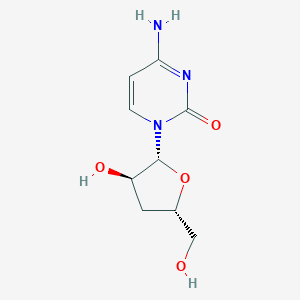
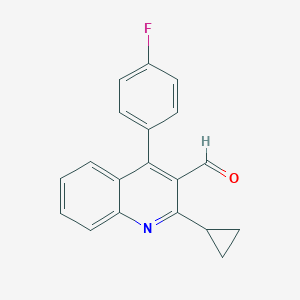
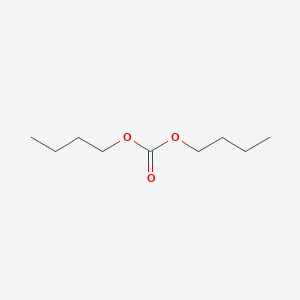
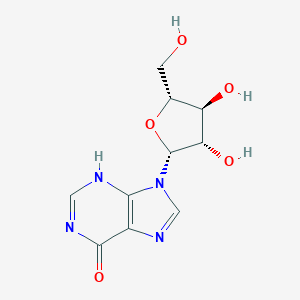
![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)
